1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol

Photolabile Protecting Groups Light-Directed Oligonucleotide Synthesis Photocaging Kinetics

1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol (CAS 159873-64-0), also known as α-methyl-6-nitropiperonyl alcohol, is a photolabile protection reagent belonging to the ortho-nitrobenzyl (oNB) class. With a molecular formula of C9H9NO5 and a molecular weight of 211.17 g/mol, this compound is characterized by a benzodioxole ring system substituted with a nitro group and a 1-hydroxyethyl moiety.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
CAS No. 159873-64-0
Cat. No. B068393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol
CAS159873-64-0
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)O
InChIInChI=1S/C9H9NO5/c1-5(11)6-2-8-9(15-4-14-8)3-7(6)10(12)13/h2-3,5,11H,4H2,1H3
InChIKeyUHJMDARCOIYCHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol (CAS 159873-64-0) – A Core α-Methyl Nitropiperonyl Alcohol for Photolabile Protection


1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol (CAS 159873-64-0), also known as α-methyl-6-nitropiperonyl alcohol, is a photolabile protection reagent belonging to the ortho-nitrobenzyl (oNB) class [1]. With a molecular formula of C9H9NO5 and a molecular weight of 211.17 g/mol, this compound is characterized by a benzodioxole ring system substituted with a nitro group and a 1-hydroxyethyl moiety . It is recognized as a superior building block for the synthesis of photocaged compounds, where its α-methyl substitution provides distinct kinetic advantages over non-substituted analogs in light-directed synthesis applications [1].

Why 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol Cannot Be Replaced by Generic 6-Nitropiperonyl Alcohol in Photocaging Workflows


In-class compounds such as 6-nitropiperonyl alcohol (NP, CAS 15341-08-9) share the same benzodioxole core but lack the critical α-methyl substituent. This structural difference is not cosmetic; it directly governs the rate-determining step of the photolytic uncaging mechanism. The α-methyl group stabilizes a long-lived hemiacetal intermediate formed during photolysis, fundamentally altering the deprotection kinetics [1]. Substituting the α-methyl alcohol with the non-methylated primary alcohol leads to a measurably slower photoremoval rate under identical illumination conditions, as established in solid-phase oligonucleotide synthesis [2]. Generic substitution therefore introduces uncontrolled latency in light-directed synthesis and photocontrolled release experiments, compromising both temporal precision and overall synthetic yield.

Quantitative Differentiation Evidence for 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol in Photochemical Synthesis


Accelerated Photolytic Removal Rate vs. Non-Methylated Analog (NPOC) in Solid-Phase Synthesis

The α-methyl-2-nitropiperonyloxycarbonyl (MeNPOC) protecting group, derived from 1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethanol, exhibits a photolytic removal half-life (t1/2) of 12 seconds at 27.5 mW/cm² under 365 nm near-UV illumination on planar glass substrates [1]. This performance is qualitatively and quantitatively superior to the non-methylated nitropiperonyloxycarbonyl (NPOC) analog. The patent literature explicitly states that 'at a given set of conditions, MeNVOC and MeNPOC are photolytically removed from the N-terminus of a peptide chain faster than their counterparts, NVOC and NPOC' [2]. In solution, the photolysis rate for MeNPOC monomers is linearly dependent on light intensity over the range 5–50 mW/cm², providing predictable, tunable deprotection kinetics [1].

Photolabile Protecting Groups Light-Directed Oligonucleotide Synthesis Photocaging Kinetics

Hemiacetal Intermediate Stabilization: Mechanistic Advantage of the α-Methyl Substituent

NMR and mass spectroscopy studies on α-methyl-(6-nitropiperonyloxymethyl) alcohol derivatives have confirmed that the α-methyl group stabilizes a long-lived hemiacetal intermediate during photolysis, establishing hydrolysis as the rate-determining step for product release [1]. The decomposition of this hemiacetal is accelerated by photolysis at 365 nm, acid, base, and Ca2+, enabling multi-modal control over the uncaging process. Transient absorption spectroscopy provided rate constants for aci-nitro decay in the microsecond timescale: k = 8.3 × 10^4 s⁻¹ (τ = 12 μs, 43%) and k = 2.0 × 10^4 s⁻¹ (τ = 51 μs, 57%) [1]. The activation energy for the cyclization process was determined to be 11.5 kcal mol⁻¹. In contrast, the non-methylated analog (6-nitropiperonyl alcohol, NP) lacks this stabilization, resulting in a different photolysis profile where the hemiacetal intermediate is either not observed or has a markedly shorter lifetime [2].

Photolysis Mechanism Hemiacetal Intermediate Uncaging Kinetics

Defined Melting Point and High Purity Specification as a Procurement Quality Gate

The commercial specification for 1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethanol (TCI Product N1069) includes a purity of >98.0% by GC and a melting point range of 86.0–90.0 °C . This tight melting point specification serves as a reliable identity and purity checkpoint that is not universally available for its closest analog, 6-nitropiperonyl alcohol (NP, CAS 15341-08-9), which is often supplied as a yellow powder without a consistently reported melting point range from all vendors . For the ketone analog 1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethanone (CAS 56136-84-6), the recommended storage conditions include sealed dry storage at 2–8 °C , whereas the target alcohol is stable at room temperature when kept in a dark, sealed, dry environment . This difference in storage requirements has direct implications for long-term inventory management and shipping logistics.

Quality Control Purity Specification Reproducibility

Versatile Intermediate for Multi-Stimuli-Responsive Photocages vs. Single-Mode NP-Based Systems

Research on α-methyl-(6-nitropiperonyloxymethyl) alcohol derivatives demonstrates that the target compound's photolysis products can be accelerated not only by 365 nm light but also by acid, base, and Ca2+ ions [1]. This multi-stimuli responsiveness is a direct consequence of the hemiacetal intermediate pathway enabled by the α-methyl group. In contrast, 6-nitropiperonyl alcohol (NP) has been employed as a photocleavable moiety in polydiacetylene materials where the color transition is driven solely by 365 nm UV-induced steric disordering [2], with no demonstrated chemical or ionic acceleration of the cleavage process. The ability to modulate uncaging with Ca2+ or pH expands the experimental design space for biological applications where UV-only control may be cytotoxic or impractical.

Photocaged Compounds Controlled Release Stimuli-Responsive Materials

Stepwise Synthesis Yield Benchmarking Against Conventional Acid-Deprotection Chemistry

In light-directed oligonucleotide synthesis on glass substrates, 5'-MeNPOC-2'-deoxynucleoside phosphoramidites derived from the target compound achieved average stepwise yields of 92–94% for dodecamer synthesis across all four standard nucleobases [1]. This performance was benchmarked against conventional 5'-dimethoxytrityl (DMTr) chemistry with acid deprotection, which yielded 98% per step on the same support [1]. The 4–6% yield gap is attributed to incomplete recovery of free 5'-hydroxyl groups after photolysis on the solid support; however, in-solution photolysis of 5'-MeNPOC monomers consistently yields ≥96% of the free 5'-OH nucleoside [1]. This benchmark is essential for procurement decisions: the compound delivers near-conventional yields in a photochemical format, whereas switching to non-methylated NPOC would introduce additional yield penalties due to slower deprotection kinetics [2].

Oligonucleotide Synthesis Stepwise Yield Solid-Phase Chemistry

High-Value Application Scenarios for 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol Based on Verified Differentiation


Light-Directed DNA Microarray Fabrication Requiring Sub-Minute Deprotection Cycles

The t1/2 of 12 seconds at 27.5 mW/cm² for the MeNPOC group [1] enables complete photodeprotection in under one minute, making this compound the optimal choice for high-throughput light-directed oligonucleotide array synthesis. The linear dependence of photolysis rate on light intensity (5–50 mW/cm²) allows process engineers to tune deprotection speed to match array density requirements. The non-methylated NPOC analog would require longer exposure times, directly reducing fabrication throughput.

Multi-Stimuli-Responsive Photocaged Drug Delivery Systems Leveraging Ca2+ and pH Gating

The demonstrated acceleration of hemiacetal decomposition by Ca2+, acid, and base [1] positions this compound as a superior scaffold for designing photocaged therapeutics where uncaging can be triggered or modulated by physiological ions or local pH changes. The 6-nitropiperonyl alcohol analog (NP) lacks this multi-stimuli capability, restricting its utility to UV-only controlled release applications [2].

Stepwise Solid-Phase Synthesis of Modified Oligonucleotides with Photochemical Control

With documented average stepwise yields of 92–94% for dodecamer synthesis using MeNPOC-phosphoramidite monomers [1], this compound supports the synthesis of full-length oligonucleotides on glass substrates with yields approaching conventional acid-deprotection benchmarks. Researchers synthesizing light-directed DNA arrays should select this compound over the non-methylated NPOC to avoid the additional yield penalty from slower photolysis kinetics [3].

Quality-Critical Procurement Where Identity Verification and Storage Stability Are Paramount

The tight melting point specification (86.0–90.0 °C) and room-temperature storage stability [1] provide procurement advantages over the ketone analog (CAS 56136-84-6), which requires cold-chain storage at 2–8 °C . For laboratories without ready access to refrigerated storage or those requiring rapid identity verification by melting point, this compound offers a logistically simpler, more verifiable option.

Technical Documentation Hub

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